molecular formula C6H5FO2 B025742 2-Fluororesorcinol CAS No. 103068-40-2

2-Fluororesorcinol

Cat. No.: B025742
CAS No.: 103068-40-2
M. Wt: 128.1 g/mol
InChI Key: AGQVUPRGSFUGMJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluororesorcinol can be achieved through several methods. One common approach involves the fluorination of resorcinol using hydrogen fluoride or hydrofluoric acid . Another method includes the reaction of (polyfluoro)nitrobenzenes with sodium methoxide, followed by reduction, hydrodediazoniation, and demethylation . Additionally, direct fluorination of 1,3-dimethoxybenzene with trifluoromethyl hypofluorite, followed by demethylation, is also employed .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination reactions. The choice of fluorinating agents and reaction conditions is crucial to ensure high yield and purity. The use of trifluoromethyl hypofluorite in Freon I at low temperatures has been reported to be effective for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Fluororesorcinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can yield hydroquinones.

    Substitution: Nucleophilic substitution reactions are common due to the presence of the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium methoxide and other nucleophiles are used under basic conditions.

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluororesorcinol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Resorcinol: The parent compound, lacking the fluorine atom.

    4-Fluororesorcinol: Another fluorinated derivative with the fluorine atom at the fourth position.

    2,4-Difluororesorcinol: Contains two fluorine atoms at the second and fourth positions.

Uniqueness: 2-Fluororesorcinol is unique due to the specific positioning of the fluorine atom, which influences its reactivity and interaction with other molecules. This positioning can enhance its stability and photostability, making it a valuable compound in various applications .

Properties

IUPAC Name

2-fluorobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQVUPRGSFUGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443304
Record name 2-Fluororesorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103068-40-2
Record name 2-Fluororesorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluororesorcinol
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Q & A

Q1: What is the significance of 2-fluororesorcinol in the development of fluorescent dyes?

A1: this compound is a key building block in the synthesis of fluorinated fluoresceins, also known as Oregon Green dyes []. These dyes possess several advantages over traditional fluorescein, including higher photostability, lower ionization pH (pKa 3.3-6.1 vs. 6.5 for fluorescein), and impressive quantum yields (0.85-0.97) []. These properties make fluorinated fluoresceins, derived from compounds like this compound, superior fluorescent dyes for biological applications, particularly as reporter molecules in biological systems [].

Q2: What is novel about the synthesis of this compound described in the research?

A2: The research presents a novel, regiospecific synthesis of this compound []. This method involves reacting (polyfluoro)nitrobenzenes with sodium methoxide, followed by a sequence of reduction, hydrodediazoniation, and demethylation []. This approach offers a straightforward route to this compound and its fluorinated analogs, simplifying the production of these valuable intermediates for fluorinated fluorescein synthesis [].

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